4,4,5,5,6,6,6-Heptafluorohexan-2-one

Description

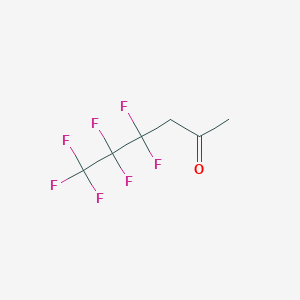

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAYZDVVQAKLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382139 | |

| Record name | 3-(Perfluoropropyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136909-72-3 | |

| Record name | 3-(Perfluoropropyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 4,4,5,5,6,6,6 Heptafluorohexan 2 One in Complex Molecule Synthesis

Role as a Key Fluorinated Building Block for Diverse Molecular Architectures

4,4,5,5,6,6,6-Heptafluorohexan-2-one serves as a quintessential fluorinated building block, a class of organic compounds containing one or more fluorine atoms that are used in the synthesis of more complex molecules. youtube.comontosight.ai The utility of this compound lies in the combination of its two distinct structural features: the perfluoroalkyl chain and the methyl ketone.

The heptafluorobutyl group (–C4F7) imparts unique properties to any molecule it is incorporated into. These properties include:

Enhanced Lipophilicity: The fluorine atoms increase the molecule's affinity for nonpolar environments, which can be crucial for its interaction with biological membranes. ontosight.ai

Metabolic Stability: The strength of the carbon-fluorine bond makes the fluoroalkyl chain resistant to metabolic degradation, potentially prolonging the active lifetime of a bioactive molecule. fluorochem.co.uk

Modulated Electronic Properties: As a strong electron-withdrawing group, the heptafluorobutyl chain can significantly alter the acidity, basicity, and reactivity of nearby functional groups. ossila.com

The ketone group at the 2-position provides a reactive handle for a wide array of synthetic transformations. This allows for the heptafluorohexyl group to be integrated into larger, more complex molecular frameworks through established carbonyl chemistry. youtube.com Consequently, this compound is a valuable precursor for creating diverse molecular architectures intended for use in pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com

| Reaction Type | Reagent Class | Resulting Functional Group | Application |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Tertiary Alcohol | Creation of C-C bonds for scaffold elaboration. |

| Reduction | Hydride Reagents (e.g., NaBH4) | Secondary Alcohol | Introduction of a chiral center, precursor to other groups. |

| Wittig Reaction | Phosphorus Ylides (Ph3P=CR2) | Alkene | Formation of C=C double bonds for further functionalization. |

| Reductive Amination | Amine (R-NH2) + Reducing Agent | Amine | Synthesis of bioactive amines and amides. |

| Condensation Reactions | Active Methylene Compounds | α,β-Unsaturated Ketone | Building blocks for heterocyclic synthesis. |

Synthesis of Fluorinated Analogs of Natural Products

Natural products provide a rich source of inspiration for drug discovery, but their therapeutic potential can sometimes be limited by poor metabolic stability or suboptimal pharmacokinetic properties. researchgate.netrsc.org A powerful strategy to overcome these limitations is the synthesis of fluorinated analogs, where one or more hydrogen atoms in the natural product are replaced by fluorine. escholarship.org The regiospecific fluorination of complex natural products remains a significant chemical challenge. escholarship.org

Metabolic engineering approaches have been developed to incorporate fluorine into polyketide natural products by providing fluorine-selective enzymes and fluorinated building blocks. researchgate.netbiorxiv.org this compound can serve as a valuable starting material in chemical synthesis routes to achieve similar outcomes. By utilizing its ketone functionality, the heptafluorohexyl moiety can be appended to a natural product scaffold or a key intermediate in its synthesis. For example, an organometallic derivative of a natural product fragment could undergo a nucleophilic addition to the ketone of this compound, thereby introducing the fluorinated tail into the target molecule. This approach allows for the creation of novel analogs with potentially enhanced biological activity and stability. researchgate.net

Precursors for Bioactive Molecule Development

The introduction of fluorine is a well-established strategy in the development of bioactive molecules for both pharmaceutical and agrochemical applications. sigmaaldrich.comrsc.org Approximately 30% of new approved drugs contain fluorine, highlighting its importance in modern drug design. sigmaaldrich.com

This compound is a precursor for advanced pharmaceutical intermediates. The heptafluorobutyl group it provides can serve as a bioisostere for other chemical groups, mimicking their size while altering electronic and lipophilic properties to optimize drug-receptor interactions. fluorochem.co.uk For instance, reactions involving the ketone can lead to the formation of fluorinated alcohols, amines, or heterocyclic structures that are core components of many pharmaceutical agents. ontosight.ainih.govnih.govscirp.org The stability conferred by the C-F bonds often translates to improved metabolic profiles and a longer duration of action for the final drug candidate. escholarship.org

| Starting Material | Reaction Pathway | Intermediate Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Condensation with a diamine | Fluorinated Dihydropyrimidine | Antiviral, Anticancer |

| This compound | Reaction with thiophene-based organometallics | Heptafluorohexyl-substituted Thiophene | Kinase Inhibitors, Anti-inflammatory |

| This compound | Multi-component reaction with an aldehyde and urea | Fluorinated Dihydropyrimidinone | Calcium Channel Blockers |

In the field of agrochemicals, the incorporation of fluorine can dramatically enhance the biological activity of herbicides, insecticides, and fungicides. ossila.comsigmaaldrich.com Fluorinated building blocks are integral to the synthesis of next-generation crop protection agents that offer improved performance and specificity. youtube.com this compound can be used in the synthesis of novel agrochemicals where the heptafluorohexyl group enhances the compound's ability to penetrate pest cuticles or bind to target enzymes. ontosight.ai The chemical reactivity of the ketone allows for its integration into a wide variety of molecular frameworks known to possess pesticidal activity.

Utility in Forensic Sciences (e.g., related indanedione derivatives)

In forensic science, certain chemical reagents are used to visualize latent fingerprints on porous surfaces like paper. forensicresources.org Among the most effective reagents are those that react with amino acids present in fingerprint residue. 1,2-Indanedione has emerged as a highly sensitive, amino acid-specific reagent that produces clear, pink-colored fingerprints that are strongly fluorescent. researchgate.netresearchgate.net

The synthesis of specialized indanedione derivatives, including those with fluorine substituents, is an area of research aimed at improving the sensitivity and fluorescence of fingerprint detection methods. nih.gov Compounds like this compound represent potential starting materials for the synthesis of novel, highly fluorinated indanedione reagents. Synthetic strategies for creating the indanone core often involve intramolecular cyclization reactions of appropriately substituted aromatic precursors. nih.govbeilstein-journals.org A plausible synthetic route could involve the elaboration of this compound into a precursor that can undergo an intramolecular Friedel-Crafts reaction to form a fluorinated indanone, which could then be further oxidized to the desired 1,2-indanedione. The presence of the heptafluorohexyl group on the indanedione scaffold could potentially modify the reagent's reactivity and the photophysical properties of the resulting fluorescent fingerprint.

Advanced Materials Science Applications Incorporating Heptafluorinated Ketone Structures

Design and Synthesis of Fluorinated Ligands for Coordination Chemistry

The strong electron-withdrawing nature of the heptafluorohexyl group in 4,4,5,5,6,6,6-heptafluorohexan-2-one makes it a crucial building block for specialized ligands in coordination chemistry. These ligands are primarily synthesized by converting the ketone into a β-diketone (or 1,3-diketone) structure. This transformation is typically achieved through a Claisen condensation reaction, where the ketone reacts with an appropriate ester in the presence of a strong base. The resulting β-diketone is a versatile bidentate ligand capable of forming stable complexes with a wide range of metal ions, including lanthanides. bohrium.com

A prominent example of such a ligand is 1-(1-methyl-1H-pyrazol-4-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione. This ligand is synthesized to form coordination compounds with Neodymium(III) (Nd³⁺) ions. mdpi.com The fluorinated β-diketonate structure effectively sensitizes the Nd³⁺ ion, a process known as the "antenna effect." In this mechanism, the organic ligand absorbs excitation energy and efficiently transfers it to the central metal ion, which then emits light at its characteristic wavelengths. bohrium.com

The presence of the extensive fluorination in the ligand provides several advantages:

Enhanced Luminescence: The C-F bonds replace C-H bonds, which are known to quench the excited state of the lanthanide ion through vibrational coupling. This substitution leads to a significant increase in the efficiency of the metal-centered luminescence. mdpi.com

Improved Volatility and Solubility: The fluorinated chains enhance the volatility and solubility of the resulting metal complexes, which is a crucial property for their deposition and processing in device fabrication. mdpi.com

Chemical and Thermal Stability: The high dissociation energy of the C-F bond imparts remarkable chemical inertness and thermal stability to the ligand and its metal complexes. nih.gov

These properties make Nd³⁺ complexes with fluorinated 1,3-diketone ligands highly suitable for applications in advanced materials. mdpi.comresearchgate.net

The unique photophysical properties of Neodymium(III) complexes bearing fluorinated 1,3-diketone ligands are leveraged in the field of optoelectronics, particularly for the development of Organic Light-Emitting Diodes (OLEDs) that operate in the near-infrared (NIR) region. mdpi.com NIR-emitting OLEDs are of great interest for applications in night-vision displays, optical communications, and biomedical sensing.

Researchers have successfully fabricated NIR-OLEDs using Nd³⁺ complexes with pyrazole-based fluorinated 1,3-diketones. These devices exhibit electroluminescence (EL) with characteristic emission bands for the Nd³⁺ ion at approximately 890 nm and 1060 nm. The performance of these OLEDs is highly dependent on the device architecture and the method of depositing the active layer. Both thermal evaporation and spin-coating techniques have been employed successfully. mdpi.com

| Parameter | Value | Notes |

|---|---|---|

| Turn-on Voltage | 10 V | The voltage at which the device begins to emit light. |

| External Quantum Efficiency (EQE) | 1.38 x 10⁻² % | Represents the ratio of photons emitted to electrons injected. |

| Primary Emission Wavelengths | 890 nm, 1060 nm | Characteristic f-f transitions of the Nd³⁺ ion in the near-infrared spectrum. |

Role in Polymer Science and Fluoropolymer Development

While this compound is not typically used directly as a monomer in polymerization, its derivatives are valuable for creating specialized fluoropolymers. Fluoropolymers are a class of polymers containing fluorine atoms that are known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability and low surface energy. nih.gov

The heptafluorinated ketone can be chemically modified to introduce polymerizable functional groups. For instance, reduction of the ketone group to an alcohol yields 4,4,5,5,6,6,6-heptafluorohexan-1-ol, which can then be converted into acrylate (B77674) or methacrylate (B99206) monomers. Polymerization of these monomers would incorporate the heptafluorohexyl side chain into the polymer structure. The resulting fluorinated polymer would exhibit properties such as:

Hydrophobicity and Lipophobicity: The dense fluorinated side chains would create a low-energy surface, repelling both water and oils.

Chemical Inertness: The stability of C-F bonds would protect the polymer backbone from chemical attack. nih.gov

Thermal Stability: Fluoropolymers are known to have high thermal decomposition temperatures. nih.govnih.gov

The development of such polymers is crucial for applications requiring durable and resistant coatings, seals, and membranes in harsh chemical or thermal environments.

Development of Functional Materials through Fluoroketone Incorporation

The incorporation of the heptafluorohexyl moiety, derived from this compound, is a key strategy for designing functional materials with precisely controlled properties. The strong electronegativity and low polarizability of fluorine atoms fundamentally alter the electronic and intermolecular interactions within a material. nih.gov

As demonstrated in the application of Nd³⁺ complexes in OLEDs, the introduction of fluorinated groups directly influences the optoelectronic properties of the material. mdpi.com By lowering the HOMO and LUMO energy levels, these groups facilitate charge injection and transport, which are critical for the performance of electronic devices like OLEDs and organic field-effect transistors (OFETs). rsc.org

Emerging Research Directions and Future Perspectives

Computational Chemistry and Mechanistic Prediction for Fluoroketone Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the complex reaction mechanisms of fluorinated compounds. Theoretical studies provide deep insights into potential energy surfaces, transition states, and reaction kinetics, guiding experimental design and optimization.

A foundational example of this approach is the theoretical study of the reaction between a fluorine atom and acetone, a simple ketone model. researchgate.netnih.gov Using ab initio quantum chemistry methods and transition state theory, researchers have elucidated the primary reaction pathways. researchgate.netnih.gov These computational models, often calculated at levels like G3MP2 using MP2/6-311G(d,p) optimized structures, reveal two main competing mechanisms:

Direct Hydrogen Abstraction : The fluorine atom abstracts a hydrogen atom from the methyl group of acetone, yielding hydrogen fluoride (B91410) (HF) and an acetonyl radical (CH₃C(O)CH₂). researchgate.netnih.gov

Carbonyl Addition/Elimination : The fluorine atom adds to the carbonyl carbon, followed by a carbon-carbon bond cleavage to produce methyl radical (CH₃) and acetyl fluoride (CH₃C(O)F). researchgate.netnih.gov

These studies show that both the abstraction and addition processes are essentially barrierless, and they allow for the calculation of temperature- and pressure-dependent rate constants, which align well with experimental data. nih.gov

Furthermore, a combination of experimental work and Density Functional Theory (DFT) calculations has been used to investigate the C–F bond activation in fluoroarenes by metal-metal bonds (e.g., Mg-Mg). rsc.org These studies reveal that the reaction proceeds through a concerted SₙAr-like pathway. rsc.org The transition state involves polarization of the Mg-Mg bond and is stabilized by interactions between magnesium and ortho-fluorine atoms. rsc.org Such computational approaches are critical for understanding the reactivity of the C-F bonds in molecules like 4,4,5,5,6,6,6-Heptafluorohexan-2-one and for designing selective transformation reactions.

| Methodology | Application Example | Key Insights | Reference |

|---|---|---|---|

| Ab initio Quantum Chemistry / Transition State Theory | Reaction of F atom with acetone | Identifies barrierless pathways (abstraction and addition); predicts rate constants and branching ratios. | researchgate.netnih.gov |

| Density Functional Theory (DFT) | C–F bond activation in fluoroarenes | Elucidates concerted SₙAr-like mechanisms and the role of stabilizing M-F interactions in transition states. | rsc.org |

Green Chemistry Approaches in this compound Synthesis

The increasing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of organofluorine compounds. researchgate.net These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Key green strategies applicable to the synthesis of this compound and related fluoroketones include:

Aqueous Media Synthesis : Traditionally, fluorination reactions were considered incompatible with water. researchgate.net However, recent advancements have demonstrated successful electrophilic fluorinations in aqueous media. researchgate.net For instance, the direct regioselective fluorination of ketones to α-fluoroketones has been achieved in water using Selectfluor as the fluorinating agent, promoted by an inexpensive ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS). organic-chemistry.org

Solvent-Free Reaction Conditions (SFRC) : Eliminating organic solvents is a core principle of green chemistry. researchgate.net Selective and efficient fluorination of 1,3-dicarbonyl compounds has been accomplished under solvent-free conditions using reagents like N-fluorobenzenesulfonimide (NFSi). researchgate.net This methodology avoids the use of toxic solvents and simplifies product purification. researchgate.net

Metal-Free Catalysis : A metal-free catalytic system has been developed for the oxyfluorination of olefins to produce α-fluoroketones. organic-chemistry.org This approach is considered environmentally benign and shows great tolerance for various functional groups. organic-chemistry.org

The development of these greener synthetic routes is crucial for the environmentally responsible production of fluorinated ketones for industrial and pharmaceutical applications. researchgate.net

Catalyst Development for Selective Fluorination and Further Transformation

The precise introduction of fluorine atoms into organic molecules requires sophisticated catalytic systems that offer high selectivity and efficiency under mild conditions. mdpi.com Research in this area is vibrant, with significant progress in transition metal catalysis, organocatalysis, and photocatalysis. mdpi.com

Catalytic Systems for Ketone Fluorination:

Hypervalent Iodine Catalysis : A metal-free method using hypervalent iodine(III) catalysis enables the fluorination of α-branched ketones with nucleophilic fluorine. nih.govacs.org This system is noted for its operational simplicity, mild reaction conditions, and scalability. nih.govacs.org

Organocatalysis : Primary amine organocatalysts, particularly those based on Cinchona alkaloids, have been successfully employed for the highly enantioselective α-fluorination of cyclic ketones. princeton.eduresearchgate.net This approach overcomes long-standing challenges in achieving high stereocontrol in ketone fluorination. princeton.eduresearchgate.net

Transition Metal Catalysis : Vanadium-catalyzed coupling of allenylic alcohols with electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI) provides an effective route to α-fluoro-α',β'-unsaturated ketones. organic-chemistry.orgmdpi.com Nickel(II) complexes have also been used for catalytic enantioselective fluorination of carbonyl compounds. organic-chemistry.org

Photocatalysis : Ketones themselves can act as directing groups in photocatalytic sp³ C–H fluorination. rsc.org Using visible light, a catalyst like benzil, and an electrophilic fluorine source such as Selectfluor, this method allows for selective β- and γ-fluorination of aliphatic ketones. rsc.org

These advanced catalytic methods provide powerful tools for the synthesis of complex fluorinated molecules like this compound and for its subsequent chemical transformations.

| Catalyst Type | Example Catalyst/System | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Hypervalent Iodine | Iodosylarene generated from ArI and MPO-2 | α-Branched Ketones | Metal-free, mild conditions, nucleophilic fluorine source. | acs.org |

| Organocatalysis | Primary amine Cinchona alkaloid | Cyclic Ketones | Highly enantioselective, regio- and chemoselective. | princeton.eduresearchgate.net |

| Transition Metal | Vanadium complexes | Allenylic Alcohols | Produces α-fluoro-α',β'-unsaturated ketones. | organic-chemistry.orgmdpi.com |

| Photocatalysis | Benzil / Visible Light | Aliphatic Ketones | Directed β- and γ-fluorination of sp³ C-H bonds. | rsc.org |

Expanding the Scope of Fluorinated Ketone Applications in Interdisciplinary Fields

The unique properties conferred by fluorine—such as high electronegativity, metabolic stability, and altered lipophilicity—make fluorinated ketones valuable in a range of interdisciplinary fields. princeton.edunih.gov

Key Application Areas:

Medicinal Chemistry : Fluorinated ketones are critical motifs in drug discovery. Peptidyl mono-fluoromethyl ketones (FMKs) have been developed as potent protease inhibitors for treating diseases like rheumatoid arthritis and neurological disorders. mdpi.com The fluorine atom enhances the electrophilicity of the ketone carbonyl, facilitating covalent modification of enzyme active sites, while the strength of the C-F bond provides greater stability and selectivity compared to older chloromethyl ketone inhibitors. mdpi.com

Chemical Biology : FMKs also serve as chemical probes to interrogate cellular processes and identify new protein targets. mdpi.com Their specific reactivity allows for activity-based protein profiling and helps to elucidate the role of various proteases in biological pathways.

Materials Science and Imaging : The incorporation of fluorine can dramatically alter the photophysical properties of organic molecules. nih.gov Fluorinated scaffolds are used to create advanced fluorophores for applications in biological imaging, including near-infrared (NIR) fluorescence imaging, ¹⁹F magnetic resonance imaging (MRI), and photoacoustic imaging (PAI). nih.gov

Synthetic Chemistry : Fluorinated ketones are versatile synthetic intermediates. For example, they can act as trapping reagents for singlet nucleophilic carbenes generated by visible light, providing an efficient, catalyst-free method to access valuable fluorinated tertiary alcohol derivatives. unimelb.edu.au

The continued exploration of compounds like this compound is expected to uncover new functionalities and applications, further solidifying the importance of fluorinated ketones in science and technology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.